Cas no 222722-86-3 (4-amino-3-methyl-cyclohexanecarbonitrile)
4-amino-3-methyl-cyclohexanecarbonitrile Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanecarbonitrile, 4-amino-3-methyl-
- 4-amino-3-methyl-cyclohexanecarbonitrile
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- Inchi: 1S/C8H14N2/c1-6-4-7(5-9)2-3-8(6)10/h6-8H,2-4,10H2,1H3
- InChI Key: MSYDIKOOUZEWNO-UHFFFAOYSA-N
- SMILES: C1(C#N)CCC(N)C(C)C1
4-amino-3-methyl-cyclohexanecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL047-100.0mg |
4-amino-3-methyl-cyclohexanecarbonitrile |
222722-86-3 | 95% | 100.0mg |
¥1179.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL047-250.0mg |
4-amino-3-methyl-cyclohexanecarbonitrile |
222722-86-3 | 95% | 250.0mg |
¥1886.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL047-500.0mg |
4-amino-3-methyl-cyclohexanecarbonitrile |
222722-86-3 | 95% | 500.0mg |
¥3143.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL047-1.0g |
4-amino-3-methyl-cyclohexanecarbonitrile |
222722-86-3 | 95% | 1.0g |
¥4711.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL047-5.0g |
4-amino-3-methyl-cyclohexanecarbonitrile |
222722-86-3 | 95% | 5.0g |
¥14133.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL047-100mg |
4-amino-3-methyl-cyclohexanecarbonitrile |
222722-86-3 | 95% | 100mg |
¥1179.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL047-250mg |
4-amino-3-methyl-cyclohexanecarbonitrile |
222722-86-3 | 95% | 250mg |
¥1886.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL047-500mg |
4-amino-3-methyl-cyclohexanecarbonitrile |
222722-86-3 | 95% | 500mg |
¥3143.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL047-1g |
4-amino-3-methyl-cyclohexanecarbonitrile |
222722-86-3 | 95% | 1g |
¥4711.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL047-5g |
4-amino-3-methyl-cyclohexanecarbonitrile |
222722-86-3 | 95% | 5g |
¥14133.0 | 2024-04-22 |
4-amino-3-methyl-cyclohexanecarbonitrile Suppliers
4-amino-3-methyl-cyclohexanecarbonitrile Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 4-amino-3-methyl-cyclohexanecarbonitrile
4-Amino-3-Methyl-Cyclohexanecarbonitrile: A Comprehensive Overview
4-Amino-3-methyl-cyclohexanecarbonitrile, with the CAS number 222722-86-3, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an amino group (-NH₂), a methyl group (-CH₃), and a nitrile group (-CN) attached to a cyclohexane ring. The combination of these functional groups makes it a valuable intermediate in various chemical reactions and a promising candidate for drug development.
The synthesis of 4-amino-3-methyl-cyclohexanecarbonitrile typically involves multi-step processes that leverage advanced catalytic methods. Recent studies have highlighted the use of transition metal catalysts, such as palladium and nickel complexes, to achieve high yields and selectivity in its preparation. These methods not only enhance the efficiency of the synthesis but also align with the growing demand for sustainable chemical processes in the industry.
In terms of applications, 4-amino-3-methyl-cyclohexanecarbonitrile has shown potential in the development of novel pharmaceutical agents. Its amino group facilitates hydrogen bonding, which is crucial for interactions with biological targets, while the nitrile group can be further modified to introduce additional functionality. Researchers have explored its use as a building block for designing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders.
Moreover, the compound's cyclohexane ring provides structural rigidity, making it an attractive candidate for materials science applications. Recent advancements have demonstrated its utility in the synthesis of advanced polymers and nanomaterials. For instance, its incorporation into polymer frameworks has led to materials with enhanced mechanical properties and thermal stability, opening new avenues for applications in aerospace and electronics.
The study of 4-amino-3-methyl-cyclohexanecarbonitrile has also benefited from cutting-edge analytical techniques. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have enabled precise characterization of its structure and reactivity. These insights have been instrumental in understanding its behavior under various reaction conditions and optimizing its use in synthetic pathways.
In conclusion, 4-amino-3-methyl-cyclohexanecarbonitrile stands as a testament to the ingenuity of modern chemistry. Its unique structure, coupled with advancements in synthetic methods and analytical techniques, positions it as a key player in diverse scientific domains. As research continues to uncover new applications and optimizations, this compound is poised to make significant contributions to both academic and industrial advancements.
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